molecular formula C9H14ClN5 B1363302 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 322691-38-3

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Cat. No.: B1363302
CAS No.: 322691-38-3
M. Wt: 227.69 g/mol
InChI Key: NIQPQNNFLHVTLK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a piperazine ring substituted with a methyl group. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the development of new materials and chemical processes.

Future Directions

The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and protection from light . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into cells via organic cation transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 1-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate or triethylamine in a solvent like N,N-dimethylformamide or ethanol. The reaction mixture is heated to around 80°C and stirred overnight. After the reaction is complete, the product is isolated by filtration and purified using standard techniques .

Chemical Reactions Analysis

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and triethylamine, solvents such as N,N-dimethylformamide and ethanol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPQNNFLHVTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363305
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322691-38-3
Record name 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322691-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Amino-4,6-dichloropyrimidine (15 g, 91 mmol) was treated with 1-methylpiperazine (10.1 g, 100 mmol), treated with Et3N (90 mL, 0.64 mol), treated with EtOH (185 mL), heated to 80° C. over night, cooled, concentrated and partitioned between CH2Cl2 (100 mL) and 1 M NaOH (125 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (4×100 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered, concentrated and crystallized from EtOAc to provide 14.9 g (71%) of the title compound. 1H NMR (CDCl3) δ 2.34 (s, 3H), 2.45 (m, 4H), 3.60 (m, 4H), 4.82 (s, 2H), 5.96 (s, 1H); MS (DCl—NH3) m/z 228 (M+H)+
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15 g
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185 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

A mixture of 2-Amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol, Alfa Aesar, Cat. No. A11330), 1-methyl piperazine (0.74 mL, 6.7 mmol, Aldrich, Cat. No. 130001), and N,N-diisopropylethylamine (1.3 mL, 7.3 mmol) in isopropyl alcohol (5 mL) was heated at 110° C. for 2 hours. The reaction mixture was cooled to room temperature (r.t.). The precipitate formed was filtered and then washed by a small amount of isopropanol. The precipitate collected was dried under vacuum to afford this compound and used in the next step without further purification. LCMS(M+H)+: m/z=228.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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